molecular formula C8H11NO3 B1340401 Ethyl 5-ethylisoxazole-3-carboxylate CAS No. 90607-22-0

Ethyl 5-ethylisoxazole-3-carboxylate

Cat. No.: B1340401
CAS No.: 90607-22-0
M. Wt: 169.18 g/mol
InChI Key: UBWKBDZVYQXLBF-UHFFFAOYSA-N
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Description

Ethyl 5-ethylisoxazole-3-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with ethyl groups at the 5 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often involve heating in the presence of a base such as sodium ethoxide.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for further substitution.

Major Products:

    Oxidation: Ethyl 5-ethylisoxazole-3-carboxylic acid.

    Reduction: Ethyl 5-ethylisoxazoline derivatives.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-ethylisoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 5-ethylisoxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The isoxazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • Ethyl 5-methylisoxazole-3-carboxylate
  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

Comparison: Ethyl 5-ethylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to Ethyl 5-methylisoxazole-3-carboxylate, the additional ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets. Each similar compound has distinct properties that make them suitable for different applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-ethyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-6-5-7(9-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWKBDZVYQXLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548588
Record name Ethyl 5-ethyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90607-22-0
Record name 3-Isoxazolecarboxylic acid, 5-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90607-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-ethyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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